Sotrastaurin

Catalog No.
S548501
CAS No.
425637-18-9
M.F
C25H22N6O2
M. Wt
438.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sotrastaurin

CAS Number

425637-18-9

Product Name

Sotrastaurin

IUPAC Name

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione

Molecular Formula

C25H22N6O2

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33)

InChI Key

OAVGBZOFDPFGPJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AEB071; AEB071; AEB 071. Sotrastaurin.

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

The exact mass of the compound Sotrastaurin is 438.18042 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sotrastaurin (CAS 425637-18-9), also known as AEB071, is an orally active, synthetic small-molecule pan-protein kinase C (PKC) inhibitor. Characterized by its high affinity for classical and novel PKC isoforms—most notably PKCθ (Ki = 0.22 nM)—it functions by competitively binding to the ATP active site. In procurement contexts, Sotrastaurin is prioritized for its ≥98% HPLC purity, stable powder form, and reliable solubility in DMSO (2 mg/mL), making it a standardized reagent for high-throughput screening, formulation development, and in vitro studies of T-cell activation and uveal melanoma. Unlike broad-spectrum kinase inhibitors, its highly defined selectivity profile ensures reproducible modulation of the PKC/NF-κB and PKC/ERK1/2 pathways without confounding off-target effects.

Substituting Sotrastaurin with other kinase inhibitors often compromises assay integrity and experimental reproducibility. Broad-spectrum agents like staurosporine exhibit extreme promiscuity across the kinome, leading to high baseline cytotoxicity and confounding data in pathway-specific assays. Conversely, isoform-restricted inhibitors such as enzastaurin (PKCβ-selective) lack the pan-PKC efficacy required to fully suppress early T-cell activation or inhibit GNAQ-mutant melanoma proliferation. Furthermore, attempting to substitute Sotrastaurin with standard-of-care calcineurin inhibitors (e.g., cyclosporine A) fundamentally alters the mechanism of action, failing to provide the calcineurin-independent pathway modulation necessary for developing nephrotoxicity-sparing regimens [1]. Procurement must therefore specify Sotrastaurin when pan-PKC coverage, high cell viability, and calcineurin-independent immunosuppression are strict protocol requirements.

Kinase Selectivity and Off-Target Avoidance

Sotrastaurin demonstrates exceptional selectivity for PKC isoforms, exhibiting sub-nanomolar to low-nanomolar Ki values (e.g., 0.22 nM for PKCθ) while remaining largely inactive against a panel of 32 non-PKC kinases at 10 μM ATP concentrations. In contrast, the generic benchmark staurosporine is highly promiscuous, potently inhibiting PKA, PKG, and CaMKII alongside PKC [1]. This strict selectivity profile prevents the confounding off-target phosphorylation blockade that frequently invalidates data derived from staurosporine-treated cell models.

Evidence DimensionNon-PKC Kinase Inhibition Profile
Target Compound DataSotrastaurin: Inactive against 32 non-PKC kinases at 10 μM ATP.
Comparator Or BaselineStaurosporine: Potent inhibition across multiple kinase families (PKA, PKG, S6K).
Quantified Difference>100-fold greater selectivity for PKC over non-PKC kinases.
ConditionsCell-free kinase profiling assays at 10 μM ATP.

Procurement of Sotrastaurin is essential for researchers requiring isolated PKC pathway modulation without the cytotoxic and confounding off-target effects of staurosporine.

Isoform-Specific Potency for T-Cell and Melanoma Models

For applications requiring comprehensive PKC blockade, Sotrastaurin provides potent pan-PKC inhibition, particularly against PKCθ (Ki = 0.22 nM) and PKCα (Ki = 0.95 nM). Enzastaurin, a frequently considered alternative, is highly selective for PKCβ (IC50 = 6 nM) but exhibits a 6- to 20-fold drop in selectivity against PKCα and PKCε . Consequently, enzastaurin is insufficient for models dependent on PKCθ-mediated T-cell activation or pan-PKC-driven uveal melanoma proliferation, making Sotrastaurin the mandatory selection for these specific pathways.

Evidence DimensionPKC Isoform Binding Affinity (Ki / IC50)
Target Compound DataSotrastaurin: PKCθ Ki = 0.22 nM; PKCα Ki = 0.95 nM.
Comparator Or BaselineEnzastaurin: PKCβ IC50 = 6 nM, with significantly weaker affinity for α/ε isoforms.
Quantified Difference~27-fold higher potency for PKCθ compared to enzastaurin's primary target affinity.
ConditionsCell-free enzymatic assays.

Buyers must select Sotrastaurin over enzastaurin when the experimental or therapeutic model relies on PKCθ or pan-PKC inhibition rather than isolated PKCβ blockade.

Cellular Assay Viability and Cytotoxicity Window

In extended cellular assays, the viability of the host cell line is a critical parameter for reproducible data collection. Sotrastaurin exhibits a highly favorable cytotoxicity profile, with a 50% cytotoxicity concentration (CC50) of 50.77 μM in human Huh7 cells. In direct comparison, the alternative pan-PKC inhibitor Go 6983 demonstrates a CC50 of 24.95 μM under identical conditions [1]. This enhanced tolerability provides a significantly wider experimental window for high-concentration dosing without inducing non-specific cell death.

Evidence Dimension50% Cytotoxicity Concentration (CC50)
Target Compound DataSotrastaurin: CC50 = 50.77 μM.
Comparator Or BaselineGo 6983: CC50 = 24.95 μM.
Quantified Difference2.03-fold higher concentration required to induce 50% cytotoxicity.
ConditionsHuman Huh7 cells, 24-hour CCK8 cell viability assay.

A wider cytotoxicity window ensures that observed phenotypic changes are driven by specific target engagement rather than generalized compound toxicity, improving assay reliability.

Formulation Compatibility and Handling Reproducibility

For industrial and high-throughput laboratory workflows, lot-to-lot consistency and processability are paramount. Sotrastaurin is supplied as a high-purity (≥98% HPLC) synthetic powder that yields a clear solution in DMSO at 2 mg/mL . This predictable solubility profile is more reliable than naturally derived PKC inhibitors, such as hispidin or crude botanical extracts, which suffer from variable purity, complex handling requirements, and inconsistent dissolution rates. The standardized physical properties of Sotrastaurin facilitate seamless integration into automated liquid handling systems and complex formulation matrices.

Evidence DimensionPurity and Dissolution Reliability
Target Compound DataSotrastaurin: ≥98% HPLC purity, clear dissolution in DMSO at 2 mg/mL.
Comparator Or BaselineNaturally derived PKC inhibitors (e.g., hispidin): Variable purity and complex, unpredictable solubility.
Quantified DifferenceGuaranteed ≥98% purity with standardized solvent compatibility versus batch-dependent variability.
ConditionsStandard laboratory preparation and automated liquid handling.

Procurement teams prioritize Sotrastaurin to eliminate batch-to-batch variability and ensure seamless processability in high-throughput screening and formulation workflows.

T-Cell Activation and Immunosuppression Assays

Due to its potent, calcineurin-independent inhibition of PKCθ, Sotrastaurin is a highly effective choice for evaluating early T-cell activation, cytokine production (IL-2), and proliferation in CNI-free in vitro and in vivo models [1].

Uveal Melanoma and DLBCL Oncology Modeling

Its specific ability to block PKC/ERK1/2 and PKC/NF-κB pathways makes it a critical reagent for studying tumor regression in GNAQ/GNA11-mutant uveal melanoma and CD79-mutant diffuse large B-cell lymphoma (DLBCL) [2].

High-Throughput Kinase Screening Baselines

The compound's exceptional purity (≥98%), reliable DMSO solubility, and lack of off-target kinase activity establish it as a reliable reference standard for pan-PKC inhibition in automated drug discovery pipelines .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

438.18042397 Da

Monoisotopic Mass

438.18042397 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7I279E1NZ8

Pharmacology

Sotrastaurin is an orally available pan-protein kinase C (PKC) inhibitor with potential immunosuppressive and antineoplastic activities. Sotrastaurin inhibits both T- and B-cell activations via PKC theta and beta isozymes, respectively. Both PKCs are important in the activation of nuclear factor-kappaB (NF-kB). Inhibition of PKC beta in B-cells results in prevention of NF-kB-mediated signaling and down regulation of NF-kB target genes. This may eventually lead to an induction of G1 cell cycle arrest and tumor cell apoptosis in susceptible tumor cells. This agent may act synergistically with other chemotherapeutic agents. PKC, a family of serine/threonine protein kinases overexpressed in certain types of cancer cells, is involved in cell differentiation, mitogenesis, inflammation, and the activation and survival of lymphocytes.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
PRKCE [HSA:5581] [KO:K18050]

Other CAS

425637-18-9

Wikipedia

Sotrastaurin

Dates

Last modified: 08-15-2023
1: Bigaud M, Wieczorek G, Beerli C, Audet M, Blancher A, Heusser C, Morris RE, Wagner J. Sotrastaurin (AEB071) alone and in combination with cyclosporine A prolongs survival times of non-human primate recipients of life-supporting kidney allografts. Transplantation. 2012 Jan 27;93(2):156-64. PubMed PMID: 22179400.
2: Yamashita K, Todo S. Sotrastaurin, a new selective protein kinase C inhibitor, on the way. Transplantation. 2012 Jan 27;93(2):146-7. PubMed PMID: 22129763.
3: Merani S, McCall M, Pawlick RL, Edgar RL, Davis J, Toso C, Emamaullee JA, Kin T, Shapiro AM. AEB071 (sotrastaurin) does not exhibit toxic effects on human islets in vitro, nor after transplantation into immunodeficient mice. Islets. 2011 Nov-Dec;3(6):338-43. Epub 2011 Nov 1. PubMed PMID: 21934354.
4: von Hahn T, Schulze A, Chicano Wust I, Heidrich B, Becker T, Steinmann E, Helfritz FA, Rohrmann K, Urban S, Manns MP, Pietschmann T, Ciesek S. The novel immunosuppressive protein kinase C inhibitor sotrastaurin has no pro-viral effects on the replication cycle of hepatitis B or C virus. PLoS One. 2011;6(9):e24142. Epub 2011 Sep 1. PubMed PMID: 21909416; PubMed Central PMCID: PMC3164709.
5: Kamo N, Shen XD, Ke B, Busuttil RW, Kupiec-Weglinski JW. Sotrastaurin, a protein kinase C inhibitor, ameliorates ischemia and reperfusion injury in rat orthotopic liver transplantation. Am J Transplant. 2011 Nov;11(11):2499-507. doi: 10.1111/j.1600-6143.2011.03700.x. Epub 2011 Aug 30. PubMed PMID: 21883905.
6: Fang YH, Joo DJ, Lim BJ, Huh KH, Kim MS, Suh H, Kim YS. The effects of AEB071 (sotrastaurin) with tacrolimus on rat heterotopic cardiac allograft rejection and survival. J Surg Res. 2011 Nov;171(1):e133-7. Epub 2011 Jul 21. PubMed PMID: 21816421.
7: Wagner J, von Matt P, Faller B, Cooke NG, Albert R, Sedrani R, Wiegand H, Jean C, Beerli C, Weckbecker G, Evenou JP, Zenke G, Cottens S. Structure-activity relationship and pharmacokinetic studies of sotrastaurin (AEB071), a promising novel medicine for prevention of graft rejection and treatment of psoriasis. J Med Chem. 2011 Sep 8;54(17):6028-39. Epub 2011 Aug 8. PubMed PMID: 21797275.
8: Getts DR, Shankar S, Chastain EM, Martin A, Getts MT, Wood K, Miller SD. Current landscape for T-cell targeting in autoimmunity and transplantation. Immunotherapy. 2011 Jul;3(7):853-70. Review. PubMed PMID: 21751954.
9: Hoogduijn MJ, Roemeling-van Rhijn M, Korevaar SS, Engela AU, Weimar W, Baan CC. Immunological aspects of allogeneic and autologous mesenchymal stem cell therapies. Hum Gene Ther. 2011 Dec;22(12):1587-91. Epub 2011 Aug 10. PubMed PMID: 21732766.
10: Silva HT Jr, Felipe CR, Abbud-Filho M, Garcia V, Medina-Pestana JO. The emerging role of Brazil in clinical trial conduct for transplantation. Am J Transplant. 2011 Jul;11(7):1368-75. doi: 10.1111/j.1600-6143.2011.03564.x. Epub 2011 Jun 10. Review. PubMed PMID: 21668630.
11: Meier-Kriesche HU, Kaplan B. The search for CNI-free immunosuppression: no free lunch. Am J Transplant. 2011 Jul;11(7):1355-6. doi: 10.1111/j.1600-6143.2011.03541.x. Epub 2011 May 12. PubMed PMID: 21564526.
12: Friman S, Arns W, Nashan B, Vincenti F, Banas B, Budde K, Cibrik D, Chan L, Klempnauer J, Mulgaonkar S, Nicholson M, Wahlberg J, Wissing KM, Abrams K, Witte S, Woodle ES. Sotrastaurin, a novel small molecule inhibiting protein-kinase C: randomized phase II study in renal transplant recipients. Am J Transplant. 2011 Jul;11(7):1444-55. doi: 10.1111/j.1600-6143.2011.03538.x. Epub 2011 May 12. PubMed PMID: 21564523.
13: Kahan BD. Frontiers in immunosuppression. Transplant Proc. 2011 Apr;43(3):822-5. PubMed PMID: 21486607.
14: Naylor TL, Tang H, Ratsch BA, Enns A, Loo A, Chen L, Lenz P, Waters NJ, Schuler W, Dörken B, Yao YM, Warmuth M, Lenz G, Stegmeier F. Protein kinase C inhibitor sotrastaurin selectively inhibits the growth of CD79 mutant diffuse large B-cell lymphomas. Cancer Res. 2011 Apr 1;71(7):2643-53. Epub 2011 Feb 15. PubMed PMID: 21324920.
15: Kovarik JM, Steiger JU, Grinyo JM, Rostaing L, Arns W, Dantal J, Proot P, Budde K; Sotrastaurin Renal Transplant Study Group. Pharmacokinetics of sotrastaurin combined with tacrolimus or mycophenolic acid in de novo kidney transplant recipients. Transplantation. 2011 Feb 15;91(3):317-22. PubMed PMID: 21157403.
16: Matz M, Naik M, Mashreghi MF, Glander P, Neumayer HH, Budde K. Evaluation of the novel protein kinase C inhibitor sotrastaurin as immunosuppressive therapy after renal transplantation. Expert Opin Drug Metab Toxicol. 2011 Jan;7(1):103-13. Epub 2010 Dec 8. Review. PubMed PMID: 21142580.
17: Kovarik JM, Neuhaus P, Cillo U, Weber M, Stitah S, Gatlik E, Meiser K, Slade A. Sotrastaurin single-dose pharmacokinetics in de novo liver transplant recipients. Transpl Int. 2011 Mar;24(3):276-83. doi: 10.1111/j.1432-2277.2010.01196.x. Epub 2010 Dec 7. PubMed PMID: 21134243.
18: Kovarik JM, Slade A. Overview of sotrastaurin clinical pharmacokinetics. Ther Drug Monit. 2010 Oct;32(5):540-3. Review. PubMed PMID: 20683390.
19: Kovarik JM, Stitah S, Slade A, Vitaliti A, Straube F, Grenet O, Winter S, Sfikas N, Seiberling M. Sotrastaurin and cyclosporine drug interaction study in healthy subjects. Biopharm Drug Dispos. 2010 Jul;31(5-6):331-9. PubMed PMID: 20578209.
20: Fang YH, Joo DJ, Lim BJ, Kim JY, Kim MS, Jeong HJ, Kim YS. AEB-071 versus tacrolimus monotherapy to prevent acute cardiac allograft rejection in the rat: a preliminary report. Transplant Proc. 2010 Apr;42(3):976-9. PubMed PMID: 20430219.
21: Cooper JE, Wiseman AC. Novel immunosuppressive agents in kidney transplantation. Clin Nephrol. 2010 May;73(5):333-43. Review. PubMed PMID: 20420793.
22: Kovarik JM, Stitah S, Slade A, Vitaliti A, Straube F, Grenet O, Winter S, Sfikas N, Seiberling M. Sotrastaurin and tacrolimus coadministration: effects on pharmacokinetics and biomarker responses. J Clin Pharmacol. 2010 Nov;50(11):1260-6. Epub 2010 Apr 12. PubMed PMID: 20386017.
23: Kovarik JM, Bartlett M, Rordorf C, Antunes MC, Winter S, Marbach P, van Marle S. Sotrastaurin and everolimus pharmacokinetics after single-dose coadministration. Int J Clin Pharmacol Ther. 2010 Feb;48(2):103-8. PubMed PMID: 20137762.
24: Mariat C. [The new drugs in development for kidney transplantation]. Nephrol Ther. 2009 Dec;5 Suppl 6:S400-4. French. PubMed PMID: 20129453.
25: Budde K, Sommerer C, Becker T, Asderakis A, Pietruck F, Grinyo JM, Rigotti P, Dantal J, Ng J, Barten MJ, Weber M. Sotrastaurin, a novel small molecule inhibiting protein kinase C: first clinical results in renal-transplant recipients. Am J Transplant. 2010 Mar;10(3):571-81. Epub 2010 Jan 29. PubMed PMID: 20121745.
26: Matz M, Weber U, Mashreghi MF, Lorkowski C, Ladhoff J, Kramer S, Neumayer HH, Budde K. Effects of the new immunosuppressive agent AEB071 on human immune cells. Nephrol Dial Transplant. 2010 Jul;25(7):2159-67. Epub 2010 Jan 25. PubMed PMID: 20100729.
27: Weckbecker G, Pally C, Beerli C, Burkhart C, Wieczorek G, Metzler B, Morris RE, Wagner J, Bruns C. Effects of the novel protein kinase C inhibitor AEB071 (Sotrastaurin) on rat cardiac allograft survival using single agent treatment or combination therapy with cyclosporine, everolimus or FTY720. Transpl Int. 2010 May 1;23(5):543-52. Epub 2009 Dec 9. PubMed PMID: 20003043.
28: Sommerer C, Zeier M. AEB071--a promising immunosuppressive agent. Clin Transplant. 2009 Dec;23 Suppl 21:15-8. Review. PubMed PMID: 19930311.
29: Verkaar F, Blankesteijn WM, Smits JF, Zaman GJ. beta-Galactosidase enzyme fragment complementation for the measurement of Wnt/beta-catenin signaling. FASEB J. 2010 Apr;24(4):1205-17. Epub 2009 Nov 25. PubMed PMID: 19940259.
30: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Sep;31(7):463-93. PubMed PMID: 19907722.
31: Manicassamy S. Sotrastaurin, a protein kinase C inhibitor for the prevention of transplant rejection and treatment of psoriasis. Curr Opin Investig Drugs. 2009 Nov;10(11):1225-35. Review. PubMed PMID: 19876790.
32: Wagner J, von Matt P, Sedrani R, Albert R, Cooke N, Ehrhardt C, Geiser M, Rummel G, Stark W, Strauss A, Cowan-Jacob SW, Beerli C, Weckbecker G, Evenou JP, Zenke G, Cottens S. Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. J Med Chem. 2009 Oct 22;52(20):6193-6. PubMed PMID: 19827831.
33: Kovarik JM, Huang HL, Slade A, Sfikas N, Chandler PA. The effect on sotrastaurin pharmacokinetics of strong CYP3A inhibition by ketoconazole. Br J Clin Pharmacol. 2009 Sep;68(3):381-5. PubMed PMID: 19740395; PubMed Central PMCID: PMC2766477.
34: Evenou JP, Wagner J, Zenke G, Brinkmann V, Wagner K, Kovarik J, Welzenbach KA, Weitz-Schmidt G, Guntermann C, Towbin H, Cottens S, Kaminski S, Letschka T, Lutz-Nicoladoni C, Gruber T, Hermann-Kleiter N, Thuille N, Baier G. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation. J Pharmacol Exp Ther. 2009 Sep;330(3):792-801. Epub 2009 Jun 2. PubMed PMID: 19491325.
35: Vincenti F, Kirk AD. What's next in the pipeline. Am J Transplant. 2008 Oct;8(10):1972-81. Review. PubMed PMID: 18828764.
36: Skvara H, Dawid M, Kleyn E, Wolff B, Meingassner JG, Knight H, Dumortier T, Kopp T, Fallahi N, Stary G, Burkhart C, Grenet O, Wagner J, Hijazi Y, Morris RE, McGeown C, Rordorf C, Griffiths CE, Stingl G, Jung T. The PKC inhibitor AEB071 may be a therapeutic option for psoriasis. J Clin Invest. 2008 Sep;118(9):3151-9. PubMed PMID: 18688284; PubMed Central PMCID: PMC2496962.
37: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Apr;30(3):231-51. PubMed PMID: 18597009.

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